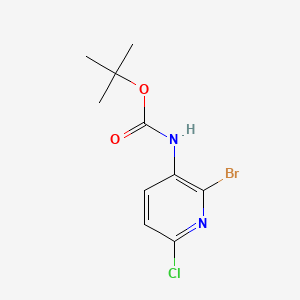

tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

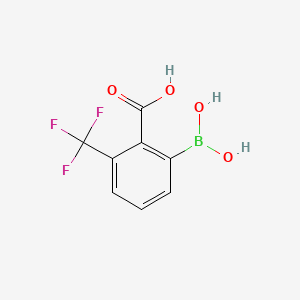

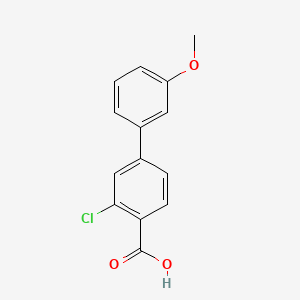

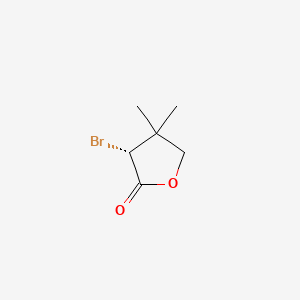

“tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate” is a chemical compound with the CAS Number: 1227958-32-8 . It has a molecular weight of 307.57 . The IUPAC name for this compound is tert-butyl 2-bromo-6-chloro-3-pyridinylcarbamate . It is a solid substance .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)13-6-4-5-7(12)14-8(6)11/h4-5H,1-3H3,(H,13,15) . This code provides a detailed description of the molecule’s structure, including the positions of the bromine, chlorine, and carbamate groups.Physical and Chemical Properties Analysis

“this compound” is a solid substance . It should be stored in a sealed container in a dry environment at 2-8°C .Scientific Research Applications

Crystal Structures and Hydrogen Bonding : The compound tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, a related derivative, has been studied for its isomorphous crystal structures, focusing on hydrogen and halogen bonds on carbonyl groups (Baillargeon et al., 2017).

Synthesis and Chemical Reactions : Research involving tert-Butyl carbamate derivatives has explored their use in chemical synthesis and reactions, such as the Diels‐Alder reaction of furan derivatives (Padwa et al., 2003).

Palladium-Catalysed Amination : A study by Jeremy P. Scott in 2006 explored the one-pot tandem palladium-catalysed amination and intramolecular amidation of tert-butyl (2-chloropyridin-3-yl)carbamate, leading to the preparation of 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones (Scott, 2006).

Preparation of Ethanamine Derivatives : The process for preparing tert-butyl(2-(2-(6-chlorohexy)oxy)ethyl)carbamate, which involves reacting 2-(2-aminoethoxy)ethanol with di-tert-butyl dicarbonate, was detailed in a study by Zhong-Qian Wu (Wu, 2011).

Interplay of Strong and Weak Hydrogen Bonds : A study focused on tert-butyl carbamate derivatives to understand the interplay of strong and weak hydrogen bonds in their molecular structures (Das et al., 2016).

Hydrogen Bonds Involving Carbonyl Oxygen Atoms : Research was conducted on the crystals of tert-butyl carbamate derivatives to study hydrogen bonds between acidic protons from alkynes and amides, and carbonyl oxygen atoms (Baillargeon et al., 2014).

Reactivity of N-(3-thienyl)carbamates : A study investigated the reactivity of tert-butyl N-allyl-3-thienylcarbamates, used as substrates for the preparation of thieno[3,2-b]pyrroles (Brugier et al., 2001).

Photoredox-Catalyzed Amination : A photoredox-catalyzed amination process involving tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate was reported, highlighting a new cascade pathway for assembling 3-aminochromones (Wang et al., 2022).

Synthesis of Carbocyclic Analogue of β-d-2-deoxyribosylamine : The synthesis of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, important for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, was described (Ober et al., 2004).

Control of Site of Lithiation of Pyridine Derivatives : A study focused on the lithiation of tert-butyl N-(pyridin-3-ylmethyl)carbamate, exploring the control of site of lithiation in these compounds (Smith et al., 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The associated hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Mechanism of Action

Mode of Action

It is known that carbamates typically exert their effects by interacting with various enzymes and receptors in the body .

Pharmacokinetics

It is known that the compound is a solid substance and should be stored in a sealed container in a dry environment at 2-8°c .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of “tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate”. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity .

Properties

IUPAC Name |

tert-butyl N-(2-bromo-6-chloropyridin-3-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)13-6-4-5-7(12)14-8(6)11/h4-5H,1-3H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFFXKCZHWHRET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(N=C(C=C1)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90744289 |

Source

|

| Record name | tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227958-32-8 |

Source

|

| Record name | 1,1-Dimethylethyl N-(2-bromo-6-chloro-3-pyridinyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227958-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylmethanamine](/img/structure/B566739.png)